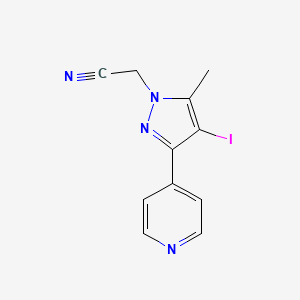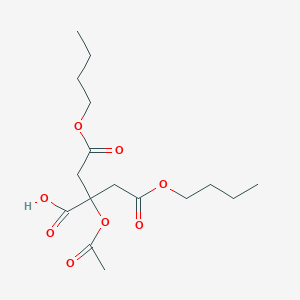
1,3-Dibutyl acetylcitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibutyl acetylcitrate is an organic compound belonging to the class of citric acid esters. It is structurally characterized by the presence of two butyl groups and an acetyl group attached to the citrate backbone. This compound is known for its applications as a plasticizer, which enhances the flexibility and durability of plastic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibutyl acetylcitrate can be synthesized through the esterification of citric acid with butanol, followed by acetylation. The process involves:
Esterification: Citric acid reacts with butanol in the presence of an acid catalyst (e.g., sulfuric acid) to form dibutyl citrate.
Acetylation: The dibutyl citrate is then acetylated using acetic anhydride in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification and acetylation reactions in reactors, followed by purification steps such as distillation and crystallization to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibutyl acetylcitrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form citric acid, butanol, and acetic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Hydrolysis: Citric acid, butanol, acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dibutyl acetylcitrate has diverse applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Investigated for its potential as a biodegradable plasticizer in biological systems.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the production of flexible PVC, food packaging, and medical devices.
Mécanisme D'action
The mechanism of action of 1,3-Dibutyl acetylcitrate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing flexibility. It interacts with the polymer matrix through van der Waals forces and hydrogen bonding, leading to enhanced plasticity and durability of the material .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetyl tributyl citrate
- Butyryl trihexyl citrate
- Triisooctyl citrate
- Acetyl triisooctyl citrate
Comparison
1,3-Dibutyl acetylcitrate is unique due to its specific esterification and acetylation pattern, which provides a balance between flexibility and stability. Compared to acetyl tributyl citrate, it offers lower migration resistance and higher volatility, making it suitable for specific applications where these properties are desired .
Propriétés
Formule moléculaire |
C16H26O8 |
|---|---|
Poids moléculaire |
346.37 g/mol |
Nom IUPAC |
2-acetyloxy-4-butoxy-2-(2-butoxy-2-oxoethyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H26O8/c1-4-6-8-22-13(18)10-16(15(20)21,24-12(3)17)11-14(19)23-9-7-5-2/h4-11H2,1-3H3,(H,20,21) |
Clé InChI |
AXPPLWQNWVZZNB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


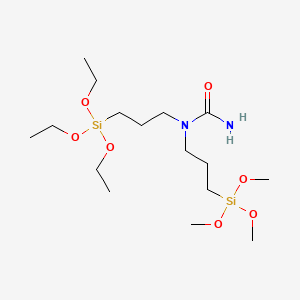
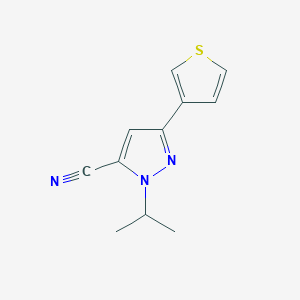

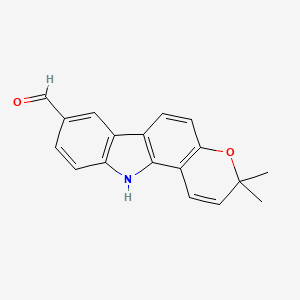
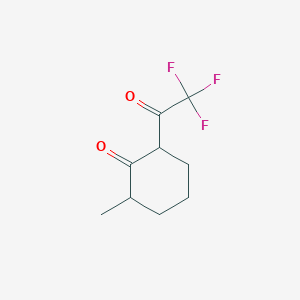
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline](/img/structure/B15292148.png)
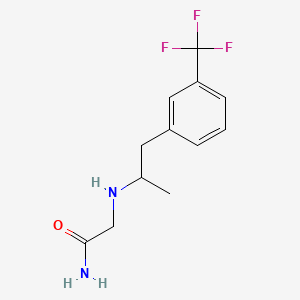


![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15292170.png)
![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)
![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)

